Hydroxychloroquine sulfate
Overview
Description
Hydroxychloroquine sulfate is a white or practically white, crystalline powder . It is a quinoline medicine used to treat or prevent malaria, a disease caused by parasites that enter the body through the bite of a mosquito . It is also used to treat discoid lupus erythematosus (DLE) or systemic lupus erythematosus (SLE or lupus) .
Synthesis Analysis
Hydroxychloroquine (HCQ) and its Synthetic Precursors have been reviewed for their synthetic strategies for the industrial and academic synthesis of HCQ and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) .Molecular Structure Analysis
The crystal structure of hydroxychloroquine sulfate was determined to compare its conformation and intermolecular interactions to those in the crystalline chloroquine phosphate (ClQP) and quinine salicylate (QSal) monohydrate .Chemical Reactions Analysis
Hydroxychloroquine sulfate tablets were manufactured by granulation of the active pharmaceutical ingredient (API), blending with the external phase, and compaction using a non-instrumented single punch tablet press .Physical And Chemical Properties Analysis
Hydroxychloroquine sulfate is a white or practically white, crystalline powder, freely soluble in water; practically insoluble in alcohol, chloroform, and in ether .Scientific Research Applications
Risk of Toxic Retinopathy : Long-term use of hydroxychloroquine can cause irreversible toxic retinopathy. A study found the overall prevalence of hydroxychloroquine retinopathy was 7.5%, with increased risk at higher dosages and longer duration of use (Melles & Marmor, 2014).
Treatment of COVID-19 : Hydroxychloroquine has been explored for the treatment of COVID-19. A study investigated its in vitro dissolution profile at different biological pH conditions, indicating its potential use against the coronavirus (Dongala et al., 2021).
Use in Dermatomyositis : Hydroxychloroquine is commonly used in dermatomyositis but may cause cutaneous adverse reactions. A study identified autoantibody phenotypes associated with increased risk of skin eruptions in patients with dermatomyositis (Wolstencroft, Casciola‐Rosen, & Fiorentino, 2018).
Withdrawal in Systemic Lupus Erythematosus : Discontinuing hydroxychloroquine in patients with systemic lupus erythematosus can increase the risk of clinical flare-ups (NEJM, 1991).
In Vitro Antiviral Activity against SARS-CoV-2 : Hydroxychloroquine showed more potent in vitro antiviral activity against SARS-CoV-2 compared to chloroquine (Yao et al., 2020).
Ocular Screening : Chronic exposure to hydroxychloroquine requires careful ocular screening due to potential severe retinal toxicity (Geamănu Pancă et al., 2014).
Clinical, Pharmacokinetic, and Technological Aspects : Hydroxychloroquine has various systemic effects and potential uses in different therapeutic classes, including treatment for autoimmune diseases and improving insulin sensitivity (Ferraz et al., 2014).
Safety Profile Comparison : A review compared the safety profile of hydroxychloroquine sulfate with common medications like acetaminophen and ibuprofen, exploring its potential as an outpatient medication for COVID-19 (Nguyen et al., 2020).
Safety And Hazards
Hydroxychloroquine can cause dangerous effects on your heart, especially if you also use certain other medicines including the antibiotic azithromycin (Z-Pak). Taking hydroxychloroquine long-term or at high doses may cause irreversible damage to the retina of your eye that could progress to permanent vision problems .
properties
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
118-42-3 (Parent) | |
Record name | Hydroxychloroquine sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047811 | |
Record name | Hydroxychloroquine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxychloroquine sulfate | |
CAS RN |
747-36-4 | |
Record name | Hydroxychloroquine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=747-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxychloroquine sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYCHLOROQUINE SULFATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HYDROXYCHLOROQUINE SULFATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxychloroquine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxychloroquine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYCHLOROQUINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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